
Benzocaine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized via the Fischer esterification reaction. This involves the reaction of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the reduction of ethyl p-nitrobenzoate using ammonium sulfide, electrolytically, or with tin and alcoholic hydrochloric acid .
Industrial Production Methods: In industrial settings, ethyl 4-aminobenzoate is often produced through a continuous-flow synthesis. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process typically involves the reduction and esterification of p-nitrobenzoic acid in one step.
Chemical Reactions Analysis
Hydrolysis Reactions
Benzocaine (ethyl 4-aminobenzoate) is susceptible to hydrolysis due to its ester functional group. This reaction occurs under acidic or alkaline conditions:
Acid-Catalyzed Hydrolysis
In acidic environments, this compound hydrolyzes to form 4-aminobenzoic acid and ethanol :
This reaction is reversible and proceeds via protonation of the ester carbonyl group, followed by nucleophilic attack by water .
Base-Catalyzed Hydrolysis (Saponification)
Under alkaline conditions, hydrolysis yields 4-aminobenzoate salt and ethanol:
The reaction is irreversible and favored by the formation of a resonance-stabilized carboxylate ion .
Fischer Esterification
4-Aminobenzoic acid (PABA) reacts with ethanol in the presence of an acid catalyst:
This method is traditional but requires harsh conditions (e.g., concentrated sulfuric acid) .
Azo Coupling Reactions
This compound’s aromatic amine group participates in diazotization and azo coupling, forming colored complexes for analytical detection:
Diazotization
This compound reacts with nitrous acid (HNO₂) in acidic, low-temperature conditions to form a diazonium salt:
Coupling with PATP
The diazonium salt couples with p-aminothiophenol (PATP) to form an azo derivative, detectable via surface-enhanced resonance Raman scattering (SERRS):
This reaction enables sensitive detection of this compound at concentrations as low as 5.00 ng/mL .
Reaction with Hydrazine
This compound reacts with hydrazine (N₂H₄) to form aminostimil , a compound structurally related to the antitubercular drug isoniazid:
The mechanism involves nucleophilic substitution at the ester group, yielding a hydrazide derivative .
Metabolic Transformations
In vivo, this compound undergoes three primary metabolic pathways:
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Ester Hydrolysis : Converts to 4-aminobenzoic acid and ethanol (major pathway) .
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Acetylation : Forms acetylthis compound via N-acetyltransferase enzymes .
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N-Hydroxylation : Produces This compound hydroxide , a potential hepatotoxic metabolite .
Stability and Degradation
This compound degrades under oxidative conditions, forming nitroso derivatives and phenyl radicals . Its polymorphic forms (I, II, III) exhibit distinct thermal stabilities, with form II being the most stable at high temperatures .
Scientific Research Applications
Medical Applications
Topical Anesthetic Use
Benzocaine is primarily used as a topical anesthetic for pain relief associated with minor burns, sunburns, scrapes, insect bites, oral ulcers, and hemorrhoids. Its mechanism of action involves blocking sodium channels in nerve cells, thereby preventing the conduction of nerve impulses and providing localized pain relief .
Dental Procedures
In dentistry, this compound is used to alleviate pain during procedures such as tooth extractions and cavity restorations. Studies have shown that while this compound can provide temporary relief, its effectiveness can vary depending on the method of application . Notably, a study indicated that this compound did not significantly reduce pain during posterior palatal injections when compared to placebo .
Safety Concerns
Despite its widespread use, this compound poses risks, particularly in young children. The FDA has reported serious adverse effects associated with this compound use, including methemoglobinemia—a condition where hemoglobin is altered and cannot effectively carry oxygen . Between 2009 and 2017, the FDA documented 119 cases of this compound-associated methemoglobinemia, with several cases resulting in fatalities among infants . Consequently, healthcare professionals are advised to exercise caution when prescribing this compound for pediatric patients.
Research on Biological Potentials
Recent studies have highlighted the potential of this compound analogues beyond their anesthetic properties. Research indicates that certain derivatives exhibit antibacterial, antifungal, and even anticancer activities. For instance, some analogues have shown effectiveness against tuberculosis . This opens new avenues for research into developing more potent compounds based on the this compound structure.
Analytical Methods for Detection
This compound's presence in pharmaceutical formulations can be quantitatively analyzed using various methods. A recent study introduced a novel Surface-Enhanced Resonance Raman Scattering (SERRS) assay combined with azo coupling reactions for sensitive detection of this compound in complex biological samples . This method simplifies the detection process while maintaining high sensitivity.
Case Studies
Case Study 1: Methemoglobinemia Incidence
A comprehensive review of cases involving this compound highlighted significant risks associated with its use in infants. The study emphasized the need for healthcare providers to consider alternative treatments that do not carry such risks .
Case Study 2: Efficacy in Dental Procedures
In a clinical setting focusing on dental applications, researchers found that while this compound provided some degree of pain relief, it was not statistically significant compared to placebo treatments during certain procedures like deep cavity restorations . This suggests that while this compound remains popular, its clinical efficacy may be limited.
Summary Table: Applications of this compound
Application Area | Description | Safety Concerns |
---|---|---|
Topical Anesthetic | Relief from minor burns, scrapes, insect bites | Risk of methemoglobinemia |
Dental Procedures | Pain relief during extractions and restorations | Variable efficacy; potential side effects |
Antimicrobial Research | Potential antibacterial and antifungal properties | Ongoing research needed |
Analytical Detection | SERRS assay for detecting this compound in formulations | Ensures accuracy in pharmaceutical analysis |
Mechanism of Action
Benzocaine exerts its effects by blocking nerve signals. It does so by reducing the permeability of the neuronal membrane to sodium ions, thereby inhibiting the initiation and conduction of nerve impulses . This action is primarily localized to the area of application, providing targeted pain relief.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Another ester of p-aminobenzoic acid, used in similar applications but with different physical properties.
4-Aminoacetophenone: A related compound with different functional groups and applications.
Benzoic acid: The parent compound, used in various chemical and industrial applications.
Uniqueness: Benzocaine is unique due to its specific ester group, which provides it with distinct solubility and reactivity properties. Its effectiveness as a local anesthetic and its wide range of applications in medicine and industry set it apart from other similar compounds .
Biological Activity
Benzocaine is a widely used local anesthetic belonging to the ester class, primarily employed for its analgesic properties in various medical and dental procedures. Its effectiveness is largely attributed to its ability to inhibit sodium channels in neuronal cell membranes, thereby blocking nerve impulse transmission. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, therapeutic applications, and emerging research on its derivatives.
This compound exerts its anesthetic effects by reversibly binding to voltage-gated sodium channels in nerve cells. The compound enters the cells in a nonionized form, becoming ionized after traversing the membrane. The ionized form binds to the α subunit of sodium channels, preventing their opening and thereby inhibiting sodium ion influx. This blockade stops cellular depolarization and signal conduction, resulting in localized anesthesia. The pKa of this compound is relatively low (2.6), which contributes to its rapid onset of action and efficacy across various pH environments .
Pharmacokinetics
- Absorption : this compound is absorbed through mucous membranes and skin.
- Distribution : It binds to serum proteins, particularly albumin.
- Metabolism : Primarily metabolized in the liver.
- Elimination : Excreted through urine and feces.
Therapeutic Applications
This compound is utilized in various formulations including gels, ointments, and sprays for:
- Topical Anesthesia : Commonly applied in dental procedures and minor surgical interventions.
- Pain Relief : Used for conditions such as sore throat, sunburns, and insect bites.
Efficacy Studies
A study comparing 10% and 20% this compound gels demonstrated significant differences in efficacy. The 20% gel group showed a higher responder rate (87.3%) compared to the 10% gel (80.7%) and vehicle gel (70.4%), with statistical significance noted (P ≤ .05) for both comparisons .
Table 1: Efficacy of this compound Gels
Treatment Group | Responder Rate (%) | P Value |
---|---|---|
20% this compound Gel | 87.3 | < .001 |
10% this compound Gel | 80.7 | .038 |
Vehicle Gel | 70.4 | - |
Safety Profile
Despite its widespread use, this compound has been associated with adverse effects such as methemoglobinemia, particularly in pediatric populations. Symptoms may appear within 20 to 60 minutes post-administration . Clinicians must counsel patients regarding these risks.
Case Studies
- A case report highlighted a pediatric patient who developed methemoglobinemia after using this compound for teething pain relief. Monitoring of blood levels indicated a rise from baseline levels within an hour post-application .
- Another study evaluated this compound's safety profile in adults undergoing dental procedures, finding that while effective for pain relief, some patients experienced transient methemoglobinemia .
Emerging Research on this compound Derivatives
Recent studies have explored the synthesis of new this compound derivatives with enhanced biological activities, including antibacterial and anticancer properties. For instance, derivatives were tested against various bacterial strains and human cancer cell lines (HepG-2, HCT-116, MCF-7). Notably, specific derivatives demonstrated superior activity compared to standard drugs like novobiocin and etoposide .
Table 2: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Activity Level |
---|---|---|
Derivative 6 | Gram-positive | High |
Derivative 7b | Gram-negative | Moderate |
Q & A
Basic Research Questions
Q. What laboratory methods are recommended for synthesizing and characterizing benzocaine?
this compound can be synthesized via crystallization from solvents such as acetone, toluene, or ethanol/water. Polymorph identification requires X-ray powder diffraction (XRPD) to distinguish between forms (e.g., Form A, B, or C). For purity, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard. New compounds require full spectroscopic characterization, while known compounds should reference established literature .
Q. How can researchers validate this compound identity and purity in pharmaceutical formulations?
UV-Vis spectroscopy (190–400 nm) is used to determine λmax for detection. HPLC coupled with software like Chromeleon ensures precise quantification. Stock solutions prepared in methanol or serum matrices (e.g., newborn calf serum) enable calibration across concentrations (0.1–10 mg/mL). Method validation includes linearity, precision, and recovery studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow safety data sheet (SDS) guidelines: immediate washing with soap/water after skin contact, eye rinsing for several minutes, and fresh air supply for inhalation exposure. Mortality risks at high doses (e.g., 250 mg/L in aquatic models) necessitate strict dose-response evaluations. Medical consultation is critical for accidental ingestion .
Q. How is this compound’s percutaneous absorption studied in preclinical models?
In vitro permeation assays using hairless guinea pig or human skin are standard. This compound is dissolved in methanol (1 mg/mL) and diluted in serum. Absorption rates are quantified via HPLC or LC-MS, with comparisons to structurally related compounds like benzoic acid .
Advanced Research Questions
Q. How can experimental design optimize this compound-loaded liposomes for topical delivery?
A D-optimal design evaluates lipid phase variables (e.g., potassium glycyrrhizinate vs. cholesterol, surfactants) and hydrophilic phase factors (ethanol percentage, hydration volume). Response surface methodology (e.g., Doehlert design) identifies interactions, maximizing encapsulation efficiency (EE%) and permeation rate (P%). Validation requires confirming predicted vs. experimental results (P < 0.05) .
Q. What computational methods resolve contradictions in this compound’s binding affinity data for voltage-gated sodium channels?
Free energy perturbation (FEP) and metadynamics simulations quantify binding free energies in activation gates vs. hydrophobic fenestrations. Dissociation constants (e.g., 0.3–1.2 mM for eukaryotic channels) are compared to experimental electrophysiology data (e.g., IC50 = 0.8 mM at +30 mV) .
Q. How should researchers statistically analyze conflicting efficacy data in this compound anesthesia studies?
ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between doses (e.g., 50 mg/L vs. 250 mg/L). Non-parametric tests like Mann-Whitney U address non-normal distributions in clinical trials. Software like SAEG 7.1 or SPSS ensures reproducibility .
Q. What ethical considerations apply to pediatric this compound exposure studies?
Retrospective analyses of poison control data require IRB approval. Kappa scores (>0.7) ensure inter-rater reliability during data abstraction. Exclusion of non-healthcare-facility cases minimizes bias .
Q. How do formulation variables affect this compound’s pharmacokinetics in elderly populations?
Age-specific metabolic factors are assessed via UV-spectrophotometry and HPLC. Ethanol/acetonitrile solvent systems enhance solubility for serum spiking. Pharmacokinetic parameters (Cmax, Tmax) are compared across demographics using multivariate regression .
Q. What advanced techniques localize this compound’s binding sites in bacterial ion channels?
Cryo-EM and molecular dynamics simulations map drug entry routes. Binding free energies are calculated for activation gates vs. fenestrations, with affinity comparisons to phenytoin. Experimental IC50 values validate computational predictions .
Q. Methodological Notes
Properties
IUPAC Name |
ethyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
Record name | Benzocaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |
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DSSTOX Substance ID |
DTXSID8021804 | |
Record name | Benzocaine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzocaine | |
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Boiling Point |
310 °C | |
Record name | Benzocaine | |
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Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
Record name | SID56422766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Benzocaine | |
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Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
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Mechanism of Action |
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |
Record name | Benzocaine | |
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Color/Form |
Rhombohedra from ether, Needles from water | |
CAS No. |
94-09-7 | |
Record name | Benzocaine | |
Source | CAS Common Chemistry | |
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Record name | Benzocaine [USP:INN:BAN] | |
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Record name | Benzocaine | |
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Melting Point |
92 °C | |
Record name | Benzocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01086 | |
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Record name | Benzocaine | |
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